[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Overview
Description
[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a glycerophospholipid, specifically a type of phosphatidylcholine. It consists of one chain of palmitic acid (16:0) at the C-1 position and one chain of docosahexaenoic acid (22:6) at the C-2 position. The docosahexaenoic acid moiety is characterized by six cis double bonds at positions 4, 7, 10, 13, 16, and 19 . This compound is found in various biological membranes and plays a crucial role in cellular functions.
Mechanism of Action
Target of Action
The primary target of 1-O-Hexadecyl-2-Docosahexaenoyl-Sn-Glycero-3-Phosphocholine is the Platelet-Activating Factor (PAF) . PAF is a potent phospholipid activator and mediator of many leukocyte functions, platelet aggregation and degranulation, inflammation, and anaphylaxis .
Mode of Action
This compound is a PAF analog, which contains docosahexaenoate at the sn-2 position rather than the acetate moiety found in PAF C-16 . It can be oxidatively fragmented, resulting in the production of phospholipids with PAF-like activity .
Biochemical Pathways
The compound is synthesized via the CDP-choline pathway or Kennedy pathway . It can serve as a substrate for PAF C-16 formation by the remodeling pathway .
Pharmacokinetics
The compound is supplied as a solid dissolved in ethanol . Its solubility varies in different solutions: it is soluble in DMF (>14.3 mg/ml), DMSO (>2.5 mg/ml), and ethanol (>1.7 mg/ml), but less soluble in acidic or basic PBS (<50 ug/ml) . The compound is subject to oxidation, and it is recommended to protect it from air .
Result of Action
The compound’s action results in the production of phospholipids with PAF-like activity . These phospholipids can have various effects, such as platelet aggregation and degranulation, inflammation, and anaphylaxis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of air, as it is subject to oxidation . Therefore, it is recommended to protect the compound from air during storage and handling .
Biochemical Analysis
Biochemical Properties
1-O-Hexadecyl-2-Docosahexaenoyl-Sn-Glycero-3-Phosphocholine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it can serve as a substrate for PAF C-16 formation by the lipid remodeling pathway .
Cellular Effects
The effects of 1-O-Hexadecyl-2-Docosahexaenoyl-Sn-Glycero-3-Phosphocholine on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-O-Hexadecyl-2-Docosahexaenoyl-Sn-Glycero-3-Phosphocholine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 1-O-Hexadecyl-2-Docosahexaenoyl-Sn-Glycero-3-Phosphocholine may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1-O-Hexadecyl-2-Docosahexaenoyl-Sn-Glycero-3-Phosphocholine vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
1-O-Hexadecyl-2-Docosahexaenoyl-Sn-Glycero-3-Phosphocholine is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .
Transport and Distribution
1-O-Hexadecyl-2-Docosahexaenoyl-Sn-Glycero-3-Phosphocholine is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of 1-O-Hexadecyl-2-Docosahexaenoyl-Sn-Glycero-3-Phosphocholine and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerol with palmitic acid and docosahexaenoic acid. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes using high-purity reagents and stringent quality control measures. The process may include steps such as purification by column chromatography and verification of the product’s purity using techniques like thin-layer chromatography (TLC) and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:
Oxidation: The docosahexaenoic acid moiety is prone to oxidation due to its multiple double bonds.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions.
Substitution: The phosphocholine head group can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of docosahexaenoic acid.
Hydrolysis: Free fatty acids and glycerophosphocholine.
Substitution: Various substituted phosphocholine derivatives.
Scientific Research Applications
[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has numerous applications in scientific research:
Chemistry: Used as a model compound for studying lipid bilayers and membrane dynamics.
Biology: Plays a role in cell signaling and membrane structure.
Medicine: Investigated for its potential in treating neurodegenerative diseases due to its docosahexaenoic acid content.
Industry: Used in the formulation of liposomes for drug delivery systems
Comparison with Similar Compounds
Similar Compounds
PC(O-180/226(4Z,7Z,10Z,13Z,16Z,19Z)): Similar structure but with stearic acid (18:0) instead of palmitic acid.
PC(O-160/204(5Z,8Z,11Z,14Z)): Contains arachidonic acid (20:4) instead of docosahexaenoic acid.
PC(O-160/181(9Z)): Contains oleic acid (18:1) instead of docosahexaenoic acid
Uniqueness
[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its high content of docosahexaenoic acid, which imparts distinct biophysical properties to membranes, such as increased fluidity and flexibility. This makes it particularly important in neural tissues and for maintaining cognitive function .
Properties
IUPAC Name |
[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H82NO7P/c1-6-8-10-12-14-16-18-20-22-23-24-25-26-27-29-31-33-35-37-39-46(48)54-45(44-53-55(49,50)52-42-40-47(3,4)5)43-51-41-38-36-34-32-30-28-21-19-17-15-13-11-9-7-2/h8,10,14,16,20,22,24-25,27,29,33,35,45H,6-7,9,11-13,15,17-19,21,23,26,28,30-32,34,36-44H2,1-5H3/b10-8-,16-14-,22-20-,25-24-,29-27-,35-33-/t45-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQQNYAHSSIZBU-HIQXTUQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H82NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80849535 | |
Record name | (7R,12Z,15Z,18Z,21Z,24Z,27Z)-7-[(Hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-9-oxo-3,5,8-trioxa-4-phosphatriaconta-12,15,18,21,24,27-hexaen-1-aminium inner salt 4-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80849535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
792.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | PC(O-16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013409 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
132213-85-5 | |
Record name | (7R,12Z,15Z,18Z,21Z,24Z,27Z)-7-[(Hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-9-oxo-3,5,8-trioxa-4-phosphatriaconta-12,15,18,21,24,27-hexaen-1-aminium inner salt 4-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80849535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PC(O-16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013409 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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